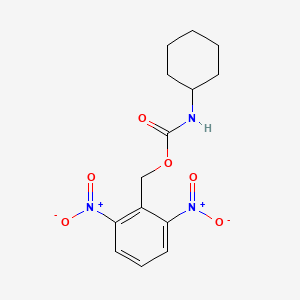![molecular formula C9H16N2 B14272566 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine CAS No. 138192-21-9](/img/structure/B14272566.png)
1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully or partially reduced compounds.
Scientific Research Applications
1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
- 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a][1,3]diazepine
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
Comparison: 1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine is unique due to its specific ring structure and the positions of its nitrogen atoms This structural difference can lead to variations in chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
138192-21-9 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,2,3,4,5,7,8,9-octahydropyrido[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C9H16N2/c1-3-7-11-8-4-2-6-10-9(11)5-1/h5,10H,1-4,6-8H2 |
InChI Key |
WVFDUZNAUQLQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC=C2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
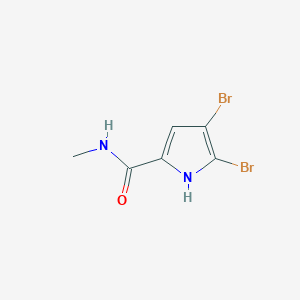
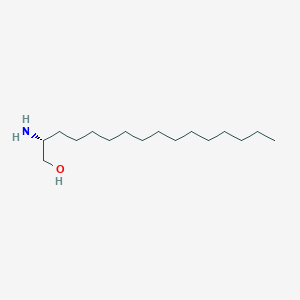
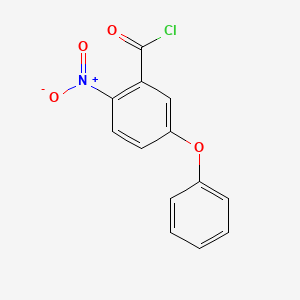
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
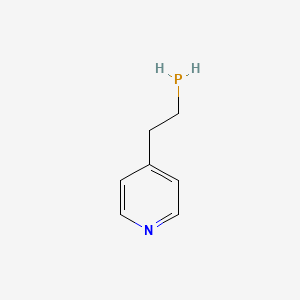
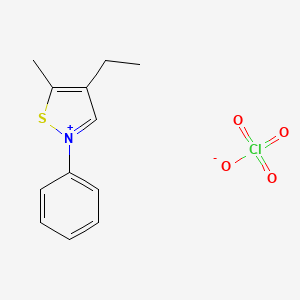

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
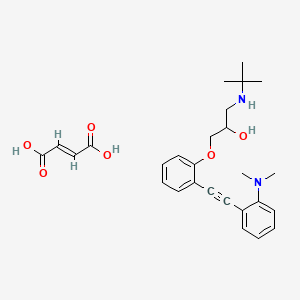
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
